![molecular formula C7H10O B1398139 Spiro[3.3]heptan-2-one CAS No. 30152-57-9](/img/structure/B1398139.png)

Spiro[3.3]heptan-2-one

概要

説明

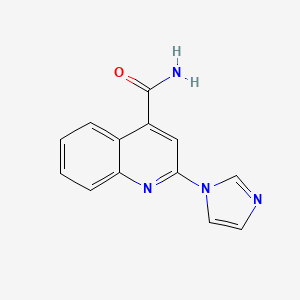

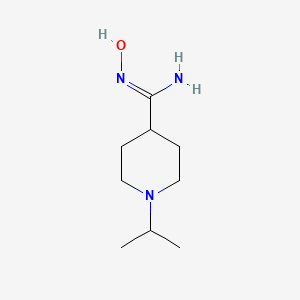

Spiro[3.3]heptan-2-one is a bicyclic organic compound with the molecular formula C7H10O . It is also known by other synonyms such as norcamphor or exo-dicyclopentadiene. The compound has a molecular weight of 110.15 g/mol .

Synthesis Analysis

The synthesis of Spiro[3.3]heptan-2-one has been explored in several studies. For instance, a process has been shown to be fully regio- and stereospecific when starting from a substituted cyclopropanone equivalent, leading to optically active 3-substituted spiro[3.3]heptan-1-ones . The reaction likely proceeds via initial protonation of the bicyclobutyl moiety followed by [1,2]-rearrangement of the resulting cyclopropylcarbinyl cation .Molecular Structure Analysis

The molecular structure of Spiro[3.3]heptan-2-one is characterized by a spiro arrangement, where two cycloalkane rings share a single atom . The InChI code for the compound is 1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 .Chemical Reactions Analysis

The carbonyl group on the spiro[3.3]heptane ring is suitable for a series of addition reactions and condensations necessary for ketones . Furthermore, the preparation of versatile azaspiro[3.3]heptanes carrying multiple exit vectors has been disclosed .Physical And Chemical Properties Analysis

Spiro[3.3]heptan-2-one has a molecular weight of 110.15 g/mol, and its exact mass and monoisotopic mass are 110.073164938 g/mol . It has a topological polar surface area of 17.1 Ų and a complexity of 123 . The compound is covalently bonded and is canonicalized .科学的研究の応用

Synthesis and Structural Analysis

Building Blocks in Drug Discovery

Spiro[3.3]heptane-1,6-diamines have been synthesized as monoprotected diamines, serving as building blocks in drug discovery. Structural analysis suggests that certain spiro[3.3]heptanes can be used as surrogates for cyclohexane derivatives in optimizing ADME parameters of lead compounds (Chernykh et al., 2015).

Radical Generation and Spectroscopy

The generation and observation of spiro[3.3]heptan-3-yl radicals via bromine abstraction and hydrogen abstraction from spiro[3.3]heptane are reported, with insights into their structural similarity to cyclobutyl radicals (Roberts, Walton, & Maillard, 1986).

Heterocyclic Spirocyclic Systems

New substituted heterocyclic spiro[3.3]heptanes have been synthesized as alternatives to unstable 1,3-heteroatom-substituted cyclohexanes, providing potential applications in medicinal chemistry (Burkhard et al., 2010).

Optical and Physical Properties

Optically Active Compounds

The synthesis of optically active spiro[3.3]heptane-2,6-dicarboxylic acid and its derivatives has been explored, revealing properties like positive Cotton effects, which could have implications in material science (Tang, Miura, Imae, & Kawakami, 1999).

Enzyme-Catalyzed Asymmetric Synthesis

Enzymatic processes have been utilized for the asymmetric synthesis of spiro[3.3]heptane derivatives with axial chirality, which is significant for stereochemistry studies (Naemura & Furutani, 1990).

Fluorinated Building Blocks

The synthesis of fluorinated analogs based on the spiro[3.3]heptane motif has been achieved, creating compounds that could be useful in medicinal chemistry due to their three-dimensional shape and fluorine substitution patterns (Chernykh et al., 2016).

Chemical Reactions and Transformations

Skeletal Reorganization

Rhodium(I)-catalyzed skeletal reorganization of benzofused spiro[3.3]heptanes has been studied, leading to the formation of substituted naphthalenes through sequential C-C bond oxidative addition and elimination processes (Matsuda, Yuihara, & Kondo, 2016).

Spirobicyclic Sulfonate Salts

An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane has been developed, providing more stable and soluble sulfonic acid salts, thus expanding its applications in various reaction conditions (van der Haas et al., 2017).

Asymmetric 1,3-Dipolar Cycloaddition

Catalytic asymmetric synthesis of 5-aza-spiro[2,4]heptanes, valuable for drug discovery, has been achieved through 1,3-dipolar cycloaddition of azomethine ylides and ethyl cyclopropylidene acetate (Liu et al., 2011).

Applications in Solar Cells

- Hole-Transporting Material in Solar Cells: A spiro[3.3]heptane-2,6-dispirofluorene based hole-transporting material, SDF-OMeTAD, has been synthesized and used in perovskite solar cells, demonstrating competitive power conversion efficiency (Li et al., 2017).

Safety And Hazards

Spiro[3.3]heptan-2-one is classified as a flammable liquid and vapor. It is harmful if swallowed and may cause respiratory irritation . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and keeping away from heat, hot surfaces, sparks, open flames, and other ignition sources .

将来の方向性

The spiro[3.3]heptane core, with the non-coplanar exit vectors, has been shown to be a saturated benzene bioisostere . This scaffold has been incorporated into the anticancer drug sonidegib (instead of the meta-benzene), the anticancer drug vorinostat (instead of the phenyl ring), and the anesthetic drug benzocaine (instead of the para-benzene) . This suggests potential future directions in drug discovery and design.

特性

IUPAC Name |

spiro[3.3]heptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10O/c8-6-4-7(5-6)2-1-3-7/h1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOAIWGRQECAIKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2(C1)CC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

110.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Spiro[3.3]heptan-2-one | |

CAS RN |

30152-57-9 | |

| Record name | spiro[3.3]heptan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-({[4-(Pyridin-3-yl)pyrimidin-2-yl]amino}methyl)benzoic acid](/img/structure/B1398059.png)

![4-chloro-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1398070.png)

![{[3-Fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine](/img/structure/B1398078.png)